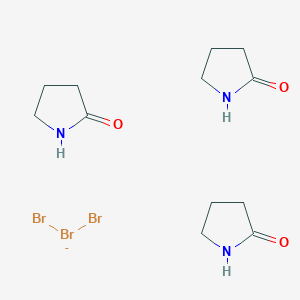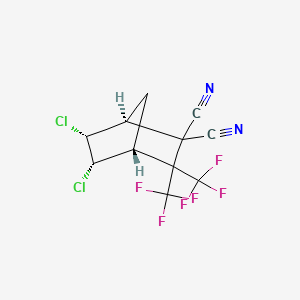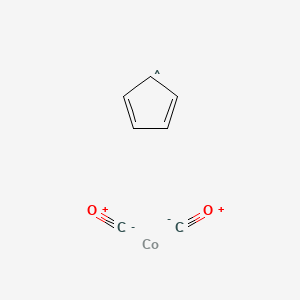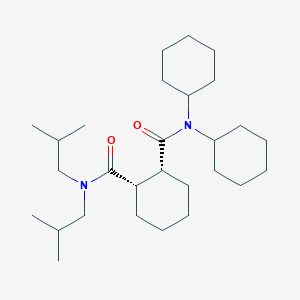
Allyl(cyclopentadienyl)nickel(II), 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl(cyclopentadienyl)nickel(II) is an organometallic compound with the chemical formula C8H10Ni. It is known for its unique structure, where a nickel atom is bonded to both an allyl group and a cyclopentadienyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Allyl(cyclopentadienyl)nickel(II) can be synthesized through various methods. One common approach involves the reaction of nickel(II) chloride with cyclopentadienyl sodium and allyl magnesium bromide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to ensure the stability of the product .
Industrial Production Methods
These include maintaining an inert atmosphere, using high-purity reagents, and employing techniques such as Schlenk lines or glove boxes to handle air-sensitive compounds .
Analyse Chemischer Reaktionen
Types of Reactions
Allyl(cyclopentadienyl)nickel(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) species.
Reduction: It can be reduced to nickel(0) complexes.
Substitution: The allyl or cyclopentadienyl ligands can be substituted with other ligands under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen or peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve reagents like phosphines or carbon monoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) complexes, while reduction can produce nickel(0) species .
Wissenschaftliche Forschungsanwendungen
Allyl(cyclopentadienyl)nickel(II) has several scientific research applications:
Wirkmechanismus
The mechanism of action of Allyl(cyclopentadienyl)nickel(II) involves its ability to coordinate with various substrates through its nickel center. The nickel atom can undergo changes in oxidation state, facilitating different types of chemical transformations. The cyclopentadienyl and allyl ligands play a crucial role in stabilizing the nickel center and influencing its reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(cyclopentadienyl)nickel(II): Another nickel-based organometallic compound with two cyclopentadienyl ligands.
Nickelocene: A compound with two cyclopentadienyl rings bonded to a nickel atom.
Bis(1,5-cyclooctadiene)nickel(0): A nickel complex with two cyclooctadiene ligands
Uniqueness
Allyl(cyclopentadienyl)nickel(II) is unique due to the presence of both an allyl group and a cyclopentadienyl ring, which provides distinct electronic and steric properties. This combination allows for unique reactivity patterns and makes it a versatile catalyst in various chemical reactions .
Eigenschaften
Molekularformel |
C8H10Ni |
|---|---|
Molekulargewicht |
164.86 g/mol |
InChI |
InChI=1S/C5H5.C3H5.Ni/c1-2-4-5-3-1;1-3-2;/h1-5H;3H,1-2H2; |
InChI-Schlüssel |
RKDYEOKQRRKFGN-UHFFFAOYSA-N |
Kanonische SMILES |
C=C[CH2].C1=C[CH]C=C1.[Ni] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


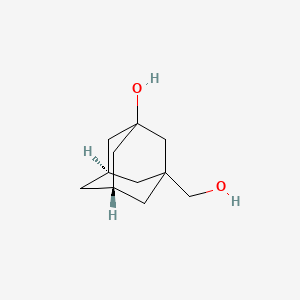
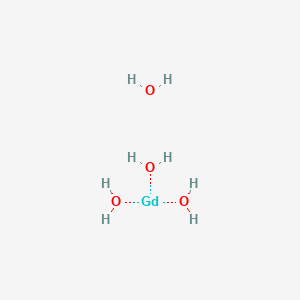

![2-[[2-[(2-Hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol;oxovanadium](/img/structure/B15088850.png)

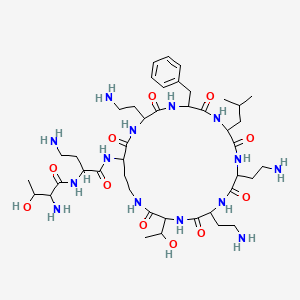
![[1, 1'-Bis(diphenyphosphino)ferrocene]dichlorocobalt(II)](/img/structure/B15088862.png)
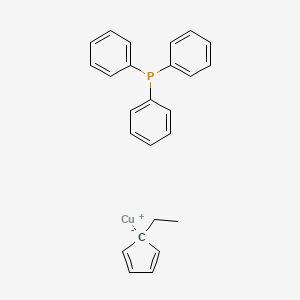
![1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15088878.png)
